(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol
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Overview
Description
(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol: is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(1S,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate: This compound is structurally similar but has an acetate group instead of a hydroxyl group.
(1S,3aS,3bR,9bS,11aS)-7-ethenyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol: This compound has an ethenyl group instead of a methoxy group.
Uniqueness: The uniqueness of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
KAECVEVIXKMEOP-QKBRSHRXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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